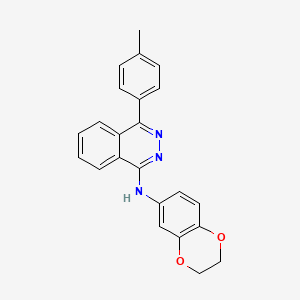

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amin ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Benzodioxinring und einen Phthalazin-1-amin-Rest umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amin beinhaltet typischerweise mehrstufige organische Reaktionen.

Bildung des Benzodioxinrings: Der Benzodioxinring kann durch Cyclisierung von Catecholderivaten mit geeigneten Dihalogeniden unter basischen Bedingungen synthetisiert werden.

Einführung von Phthalazin-1-amin: Der Phthalazin-1-amin-Rest kann durch nucleophile Substitutionsreaktionen eingeführt werden, bei denen eine Aminogruppe an ein Phthalazinderivat substituiert wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der Laborsynthesemethoden umfassen, die sich auf Skalierbarkeit, Kosteneffizienz und Umweltaspekte konzentrieren. Katalysatoren und kontinuierliche Strömungsreaktoren können eingesetzt werden, um die Reaktionsausbeute und -effizienz zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Chinonen oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Hilfe von Hydrierung oder Metallhydriden durchgeführt werden, was zur Reduktion von Nitrogruppen oder anderen reduzierbaren Funktionalitäten führt.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können auftreten, insbesondere an den aromatischen Ringen, unter Verwendung von Reagenzien wie Halogenen, Alkylierungsmitteln oder Nucleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid oder andere starke Oxidationsmittel.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator, Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogene (z. B. Chlor, Brom), Alkylhalogenide oder Nucleophile (z. B. Amine, Thiole).

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es kann als Leitverbindung für die Entwicklung neuer Pharmazeutika dienen, insbesondere für solche, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Materialwissenschaften: Die einzigartige Struktur der Verbindung könnte für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften nützlich sein.

Organische Synthese: Es kann als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden, was die Entwicklung neuer synthetischer Methoden erleichtert.

Wirkmechanismus

Der Mechanismus, durch den N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amin seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Wege können Signaltransduktion, Stoffwechselwege oder die Regulierung der Genexpression umfassen.

Wirkmechanismus

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-phenylphthalazin-1-amin: Ähnliche Struktur, jedoch ohne die Methylgruppe am Phenylring.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-chlorophenyl)phthalazin-1-amin: Ähnliche Struktur mit einem Chlorsubstituenten anstelle einer Methylgruppe.

Einzigartigkeit

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amin ist einzigartig durch das Vorhandensein sowohl des Benzodioxins als auch des Phthalazin-1-amin-Restes, zusammen mit dem spezifischen Substitutionsmuster am Phenylring. Diese Kombination von Strukturmerkmalen kann verschiedene chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C23H19N3O2 |

|---|---|

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine |

InChI |

InChI=1S/C23H19N3O2/c1-15-6-8-16(9-7-15)22-18-4-2-3-5-19(18)23(26-25-22)24-17-10-11-20-21(14-17)28-13-12-27-20/h2-11,14H,12-13H2,1H3,(H,24,26) |

InChI-Schlüssel |

OMHQPYUJIWBTRG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCCO5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Morpholine-4-sulfonyl)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B12135723.png)

![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid](/img/structure/B12135730.png)

![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12135733.png)

![N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12135738.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12135746.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135756.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135762.png)

![2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B12135790.png)

![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135797.png)

![6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate](/img/structure/B12135804.png)

![(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135807.png)